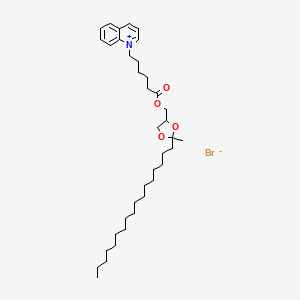

BN52115

Description

Propriétés

Numéro CAS |

120908-94-3 |

|---|---|

Formule moléculaire |

C37H60BrNO4 |

Poids moléculaire |

662.8 g/mol |

Nom IUPAC |

(2-heptadecyl-2-methyl-1,3-dioxolan-4-yl)methyl 6-quinolin-1-ium-1-ylhexanoate bromide |

InChI |

InChI=1S/C37H60NO4.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-37(2)41-32-34(42-37)31-40-36(39)27-18-17-22-29-38-30-23-25-33-24-19-20-26-35(33)38;/h19-20,23-26,30,34H,3-18,21-22,27-29,31-32H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

FTFOSFBACGPTIP-UHFFFAOYSA-M |

SMILES canonique |

CCCCCCCCCCCCCCCCCC1(OCC(O1)COC(=O)CCCCC[N+]2=CC=CC3=CC=CC=C32)C.[Br-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-heptadecyl-2-methyl-4-(6'-(N-quinolinium)hexanoyloxymethyl)-1,3-dioxolan BN 52115 BN-52115 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Platelet-Activating Factor Receptor Binding Affinity of BN-52021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BN-52021, a ginkgolide B, for the platelet-activating factor (PAF) receptor. This document consolidates quantitative binding data, details experimental methodologies for key assays, and visualizes critical biological pathways to support research and development in inflammation, immunology, and related therapeutic areas.

Core Concepts: BN-52021 as a PAF Receptor Antagonist

BN-52021, a chemically defined substance extracted from Ginkgo biloba leaves, is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[2][3] BN-52021 exerts its effects by competitively inhibiting the binding of PAF to its G-protein coupled receptor (PAFR), thereby blocking the downstream signaling cascades initiated by PAF.[4][5]

Quantitative Binding Affinity of BN-52021

The binding affinity of BN-52021 for the PAF receptor has been characterized in various cell types, primarily through radioligand binding assays using [3H]-PAF. The key quantitative metrics are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Ligand | Cell Type | Assay Type | Parameter | Value (M) | Reference(s) |

| BN-52021 | Human Neutrophils | [3H]-PAF Binding | Ki | 1.3 ± 0.5 x 10-6 | [6] |

| PAF | Human Neutrophils | [3H]-PAF Binding | Ki | 1.1 ± 0.3 x 10-7 | [6] |

| BN-52021 | Human Eosinophils | [3H]-PAF Binding | IC50 | 1.5 ± 0.3 x 10-6 | [7] |

| BN-52021 | Human Neutrophils | [3H]-PAF Binding | IC50 | 9.1 ± 2.5 x 10-7 | [7] |

| BN-52021 | Washed Human Platelets | PAF-induced Aggregation | IC50 | 2.22 ± 0.79 x 10-6 | [1] |

Experimental Protocols

Radioligand Binding Assay for PAF Receptor

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of compounds like BN-52021 for the PAF receptor. This protocol is based on methodologies cited in the literature.

Objective: To determine the Ki of a test compound (e.g., BN-52021) for the PAF receptor by measuring its ability to displace the radiolabeled ligand [3H]-PAF from its binding sites on a target cell or membrane preparation.

Materials:

-

Target Cells/Membranes: Washed human platelets, human polymorphonuclear granulocytes (PMNLs), or membrane preparations from these cells.

-

Radioligand: [3H]-labeled Platelet-Activating Factor ([3H]-PAF).

-

Test Compound: BN-52021.

-

Unlabeled Ligand: Non-radioactive PAF (for determining non-specific binding).

-

Assay Buffer: A suitable physiological buffer (e.g., Tris-HCl with BSA and ions like Mg2+ and Ca2+).

-

Filtration System: Glass fiber filters and a vacuum filtration manifold.

-

Scintillation Counter: For measuring radioactivity.

Workflow:

Radioligand Binding Assay Workflow

Procedure:

-

Cell/Membrane Preparation: Isolate target cells (e.g., human neutrophils) from whole blood using density gradient centrifugation. Wash the cells multiple times with an appropriate buffer to remove interfering substances.

-

Incubation: In a series of tubes, incubate a fixed concentration of [3H]-PAF with the cell or membrane preparation in the presence of varying concentrations of the test compound (BN-52021).

-

Total Binding: A set of tubes will contain only the cells/membranes and [3H]-PAF.

-

Non-specific Binding: Another set of tubes will contain the cells/membranes, [3H]-PAF, and a high concentration of unlabeled PAF to saturate the specific binding sites.

-

Competitive Binding: The remaining tubes will have the cells/membranes, [3H]-PAF, and a range of concentrations of BN-52021.

-

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapidly filtering the contents of each tube through a glass fiber filter under vacuum. This separates the cell/membrane-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of BN-52021.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

PAF Receptor Signaling Pathways

The platelet-activating factor receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gi proteins. Upon activation by PAF, the receptor initiates a cascade of intracellular events leading to various cellular responses. BN-52021, as a competitive antagonist, prevents the initiation of these signaling pathways by blocking the binding of PAF to the receptor.

PAF Receptor Signaling Pathway

Conclusion

BN-52021 is a well-characterized competitive antagonist of the platelet-activating factor receptor. The quantitative data presented in this guide, along with the generalized experimental protocol and the visualization of the relevant signaling pathway, provide a solid foundation for researchers and drug development professionals working on PAF-related pathologies. The specific inhibitory action of BN-52021 on the PAF receptor makes it a valuable tool for studying the physiological and pathological roles of PAF and a potential lead compound for the development of new anti-inflammatory and anti-thrombotic therapies.

References

- 1. The effect of the platelet-activating factor antagonist, BN 52021, on human natural killer cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]

- 4. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Figure 4 from Platelet-activating factor: receptors and signal transduction. | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

BN-52021 as a Neuroprotective Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN-52021, also known as Ginkgolide B, is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. It is a terpene trilactone derived from the leaves of the Ginkgo biloba tree. Extensive research has highlighted its significant neuroprotective properties, particularly in the context of ischemic brain injury, glutamate (B1630785) excitotoxicity, and neuronal apoptosis. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key signaling pathways associated with the neuroprotective effects of BN-52021.

Core Mechanism of Action: PAF Receptor Antagonism

The primary mechanism through which BN-52021 exerts its neuroprotective effects is by competitively inhibiting the binding of Platelet-Activating Factor (PAF) to its receptor (PAFR). PAF is a potent phospholipid mediator that is overproduced in the brain during ischemic events and plays a crucial role in the inflammatory cascade, neuronal injury, and apoptosis. By blocking the PAFR, BN-52021 effectively mitigates the downstream detrimental effects of PAF.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies investigating the efficacy and binding characteristics of BN-52021.

Table 1: Receptor Binding and Functional Inhibition

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| IC50 (Glycine-induced current) | 270 ± 10 nM | Rat Hippocampal Pyramidal Neurons | Whole-cell voltage clamp, 200 µM glycine | |

| Ki ([3H]-PAF binding) | 1.3 ± 0.5 x 10-6 M | Human Neutrophils | Radioligand binding assay | |

| Kd (PAF-induced degranulation) | 0.6 ± 0.1 x 10-6 M | Human Polymorphonuclear Granulocytes | Degranulation assay | |

| Kd (PAF-induced superoxide (B77818) production) | 0.4 ± 0.1 x 10-6 M | Human Polymorphonuclear Granulocytes | Superoxide production assay |

Table 2: Neuroprotective Efficacy in Experimental Models

| Model | BN-52021 Dose | Outcome | % Improvement/Effect | Reference |

| Hypoxic-Ischemic Brain Injury (immature rat) | 25 mg/kg (2 doses) | Reduced incidence of cerebral infarction | from 90% to ~30% | |

| Complete Cerebral Ischemia (canine) | 20 mg/kg | No significant improvement in neurologic outcome | - | |

| Focal Hypoxic-Ischemic Brain Injury (immature rat) | 12.5, 25, or 50 mg/kg (2 doses) | Neuroprotection not dose-dependent | - | |

| Inhibition of Mediator Release (guinea-pig lung) | 40 µg/ml | Inhibition of histamine (B1213489) release | 75% | |

| Inhibition of Mediator Release (guinea-pig lung) | 40 µg/ml | Inhibition of TXB2 release | 77% |

Signaling Pathways Modulated by BN-52021

BN-52021, by blocking the PAF receptor, influences several critical intracellular signaling pathways implicated in neuronal survival and death. The primary pathway involves the Gq/Gi protein-coupled PAF receptor, leading to the modulation of downstream effectors such as Phospholipase C (PLC), Protein Kinase C (PKC), and intracellular calcium levels. Furthermore, BN-52021 has been shown to impact the pro-survival PI3K/Akt pathway and the pro-inflammatory NF-κB pathway.

Diagram: PAF Receptor Signaling Pathway Inhibition by BN-52021

Diagram: BN-52021's Influence on Pro-Survival and Pro-Inflammatory Pathways

In Vivo Effects of BN-52021 on Immune Response: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

BN-52021 (Ginkgolide B) is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, isolated from the Ginkgo biloba tree. PAF is a key phospholipid mediator implicated in a wide array of inflammatory and immune processes, including platelet aggregation, increased vascular permeability, and the activation of various immune cells. By competitively inhibiting the binding of PAF to its receptor, BN-52021 serves as a critical tool for elucidating the role of PAF in pathophysiology and as a potential therapeutic agent for immune-mediated disorders. This document provides an in-depth technical overview of the in vivo effects of BN-52021 on the immune response, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows.

Core Mechanism of Action

The primary mechanism of action for BN-52021 is the specific, competitive antagonism of the Platelet-Activating Factor (PAF) receptor.[1][2][3][4] This action prevents PAF from initiating its diverse downstream signaling cascades, which are central to numerous allergic and inflammatory responses. Notably, BN-52021 has been shown to modulate the metabolism of arachidonic acid. In macrophages, treatment with BN-52021 can shift arachidonic acid metabolism away from the lipoxygenase pathway, which produces pro-inflammatory leukotrienes (like LTB4), towards the cyclooxygenase pathway, resulting in an increased production of prostaglandins (B1171923) such as Prostaglandin E2 (PGE2).[1] This shift is a key element in its immunomodulatory effects.

References

- 1. [The effect of platelet-activating factor and its antagonist--BN 52021--on immune reactions in vivo in mice and in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the selective PAF antagonist BN 52021 on PAF- and antigen-induced bronchial hyper-reactivity and eosinophil accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proofs of involvement of PAF-acether in various immune disorders using BN 52021 (ginkgolide B): a powerful PAF-acether antagonist isolated from Ginkgo biloba L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of BN 52021, a platelet activating factor antagonist, on experimental murine contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Ginkgolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile and bioavailability of Ginkgolide B, a key bioactive terpene lactone isolated from Ginkgo biloba. The information presented herein is intended to support research, discovery, and development efforts in the scientific community. This document details the absorption, distribution, metabolism, and excretion (ADME) of Ginkgolide B, supported by quantitative data from various studies. Furthermore, it outlines the experimental methodologies employed in these studies and visualizes the key signaling pathways modulated by this compound.

Pharmacokinetic Profile of Ginkgolide B

The pharmacokinetic properties of Ginkgolide B have been investigated in both human and animal models, revealing a complex ADME profile influenced by formulation and physiological conditions.

Absorption and Bioavailability

Ginkgolide B exhibits variable oral bioavailability, which is influenced by factors such as the formulation and the presence of food. Studies in beagle dogs have shown that the absolute bioavailability of Ginkgolide B can be significantly increased when administered after a meal. In a fasted state, the absolute bioavailability was reported to be 5.2%, which rose to 17.0% in the fed state[1]. In humans, the oral bioavailability of Ginkgolide B from a standardized Ginkgo biloba extract (EGb 761) was found to be high, with a bioavailability coefficient of 0.88[2]. The maximum plasma concentration (Tmax) is typically reached within 2.3 hours after oral administration in humans[3]. Different formulations of Ginkgo biloba extract result in varying maximum plasma concentrations (Cmax) of Ginkgolide B. For instance, EGb 761 tablets yielded a median Cmax of 9.99 ng/mL in humans[4].

Distribution

Following absorption, Ginkgolide B is distributed to various tissues. In vivo imaging studies in rats using a radiolabeled analog of Ginkgolide B have shown rapid uptake by several organs, including the liver and intestines[5][6]. Tissue distribution studies in rats have indicated that the highest concentrations of Ginkgolide B are found in the kidneys, liver, and intestine, with the lowest levels detected in the brain, suggesting limited ability to cross the blood-brain barrier[7]. In plasma, Ginkgolide B exists in both its original lactone form and an open-ring carboxylic acid form[5][7]. The unbound fraction of Ginkgolide B in human plasma is reported to be between 45% and 92%[8].

Metabolism

The metabolism of Ginkgolide B involves hydroxylation, primarily mediated by cytochrome P450 enzymes. In vitro studies using rat liver microsomes have identified CYP2D6 as the major enzyme responsible for the hydroxylation of Ginkgolide B[9]. Three metabolites of Ginkgolide B have been identified in rat urine[9].

Excretion

Ginkgolide B is primarily eliminated through renal excretion. Studies in humans have shown that a significant portion of orally administered Ginkgolide B is excreted unchanged in the urine[10][11]. Following intravenous administration in rats, approximately 40-50% of the dose is excreted in the urine, with less than 30% found in the feces[12]. The elimination half-life (t1/2) of Ginkgolide B in humans after oral administration is approximately 10.57 hours[2].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Ginkgolide B from various studies.

Table 1: Pharmacokinetic Parameters of Ginkgolide B in Humans

| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Bioavailability (%) | Reference |

| EGb 761 | 80 mg | 9.99 | 2.3 | 10.57 | 88 | [2][3][4] |

| Ginkgo fresh plant extract tablets | - | 4.18 | - | - | - | [4] |

| Geriaforce tincture | - | 1.38 | - | - | - | [4] |

Table 2: Pharmacokinetic Parameters of Ginkgolide B in Animals

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Absolute Bioavailability (%) | Reference |

| Beagle Dog (Fasted) | Oral | - | - | - | - | 5.2 | [1] |

| Beagle Dog (Fed) | Oral | - | - | - | - | 17.0 | [1] |

| Rat | Oral | 30 | 40 | - | 2.0 | - | [13] |

| Rat | IV | 4 | - | - | 1.5 (terminal) | - | [12] |

| Rabbit | Oral | - | Higher concentration maintained for a longer period with BioGinkgo 27/7 extract | - | - | - | [14] |

Experimental Protocols

This section details the methodologies used in key pharmacokinetic and bioavailability studies of Ginkgolide B.

Quantification of Ginkgolide B in Biological Samples: LC-MS/MS Method

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the quantification of Ginkgolide B in plasma and other biological matrices.[15][16][17][18][19][20]

-

Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction. An internal standard is added to the plasma, followed by the addition of an extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.

-

Chromatographic Separation: Separation is achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of methanol (B129727) and an aqueous solution containing an additive like ammonium (B1175870) acetate (B1210297) or acetic acid.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The transitions of the precursor ion to the product ion for Ginkgolide B are monitored using multiple reaction monitoring (MRM) for quantification.

In Vivo Biodistribution Study: MicroPET Imaging

Positron Emission Tomography (PET) with a radiolabeled analog of Ginkgolide B has been used to visualize its dynamic distribution in living animals.[5][6]

-

Radiolabeling: A Ginkgolide B analog is labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F).

-

Animal Model: The study is typically conducted in rats. The ¹⁸F-labeled Ginkgolide B analog is administered intravenously.

-

PET Imaging: Dynamic PET scans are acquired over a specific period to monitor the distribution and clearance of the radiotracer in various organs.

-

Ex Vivo Dissection and Gamma Counting: To confirm the imaging data, animals are euthanized at different time points post-injection. Organs of interest are dissected, weighed, and the radioactivity is measured using a gamma counter.

In Vitro Permeability Assay: Caco-2 Cell Model

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.

-

Transport Experiment: The Caco-2 cell monolayer is washed with a transport buffer. The test compound (Ginkgolide B) is added to the apical (AP) side of the monolayer, and the appearance of the compound in the basolateral (BL) side is measured over time. To assess active efflux, the transport from the BL to the AP side is also measured.

-

Sample Analysis: Samples from both the AP and BL compartments are collected at various time points and the concentration of Ginkgolide B is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to estimate the rate of transport across the cell monolayer.

Signaling Pathways Modulated by Ginkgolide B

Ginkgolide B has been shown to exert its pharmacological effects by modulating several key signaling pathways.

Akt/CREB/Bcl-2 Signaling Pathway

Ginkgolide B has demonstrated neuroprotective effects by activating the Akt/CREB/Bcl-2 signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis.[21][22]

Ginkgolide B activates the Akt/CREB/Bcl-2 pathway.

AMPK Signaling Pathway

Ginkgolide B can also activate the AMP-activated protein kinase (AMPK) signaling pathway. This pathway plays a central role in cellular energy homeostasis and has been implicated in the protective effects of Ginkgolide B against oxidative stress and endoplasmic reticulum stress.[23]

Ginkgolide B activates the AMPK signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics and bioavailability of Ginkgolide B. The compound exhibits variable absorption and is widely distributed, with metabolism primarily occurring via CYP450 enzymes and excretion mainly through the kidneys. The provided quantitative data and experimental protocols offer valuable resources for researchers in the field. Furthermore, the elucidation of its effects on key signaling pathways, such as Akt/CREB/Bcl-2 and AMPK, provides insights into its mechanisms of action and potential therapeutic applications. Further research is warranted to fully understand the clinical implications of its pharmacokinetic profile and to optimize its therapeutic potential.

References

- 1. The pharmacokinetics study of ginkgolide A, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and bioavailability of a Ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of bilobalide, ginkgolide A and B after administration of three different Ginkgo biloba L. preparations in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo biodistribution of ginkgolide B, a constituent of Ginkgo biloba, visualized by MicroPET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. columbia.edu [columbia.edu]

- 7. Pharmacokinetics and tissue distribution of ginkgolide A, ginkgolide B, and ginkgolide K after intravenous infusion of ginkgo diterpene lactones in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human pharmacokinetics of ginkgo terpene lactones and impact of carboxylation in blood on their platelet-activating factor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of ginkgolide B metabolites in urine and rat liver cytochrome P450 enzymes responsible for their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Urinary excretion of ginkgolide terpene lactones following acute consumption of Ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of the ginkgo B following intravenous administration of ginkgo B emulsion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioavailability of ginkgolides and bilobalide from extracts of ginkgo biloba using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The bioavailability of ginkgolides in Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. A sensitive LC-MS/MS method to determine ginkgolide B in human plasma and urine: application in a pharmacokinetics and excretion study of healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ginkgolide B‑induced AMPK pathway activation protects astrocytes by regulating endoplasmic reticulum stress, oxidative stress and energy metabolism induced by Aβ1‑42 - PubMed [pubmed.ncbi.nlm.nih.gov]

BN-52021 (Ginkgolide B): A Comprehensive Technical Guide for Ischemia-Reperfusion Injury Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a significant concern in various clinical scenarios, including stroke, myocardial infarction, and organ transplantation. A key mediator implicated in the inflammatory cascade of I/R injury is the Platelet-Activating Factor (PAF), a potent phospholipid activator. BN-52021, also known as Ginkgolide B, is a specific and potent antagonist of the PAF receptor. Extracted from the leaves of the Ginkgo biloba tree, this terpene lactone has been the subject of extensive preclinical research to evaluate its therapeutic potential in mitigating the detrimental effects of I/R injury across various organ systems. This technical guide provides an in-depth overview of BN-52021, focusing on its mechanism of action, relevant signaling pathways, experimental protocols, and quantitative outcomes in I/R studies.

Core Mechanism of Action: PAF Antagonism

BN-52021 exerts its primary protective effect by competitively inhibiting the binding of PAF to its receptor (PAFR) on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells. During ischemia and reperfusion, PAF is overproduced, triggering a cascade of deleterious events. By blocking the PAFR, BN-52021 effectively attenuates these downstream effects.

The binding of PAF to its receptor initiates a series of intracellular signaling events that contribute to I/R injury:

-

Inflammation: PAF promotes the aggregation and activation of neutrophils, leading to the release of reactive oxygen species (ROS) and cytotoxic enzymes that damage the reperfused tissue.

-

Vasoconstriction: PAF can induce direct vasoconstriction, further compromising blood flow to the affected area.

-

Increased Vascular Permeability: PAF increases the permeability of blood vessels, leading to edema and further tissue swelling.

By antagonizing the PAF receptor, BN-52021 helps to prevent these pathological responses, thereby preserving tissue integrity and function.

Signaling Pathways Modulated by BN-52021 in I/R Injury

Beyond its primary role as a PAF antagonist, BN-52021 has been shown to modulate several key signaling pathways involved in the pathophysiology of ischemia-reperfusion injury. These interactions contribute to its neuroprotective, cardioprotective, and renoprotective effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is often dysregulated during I/R injury. Studies have demonstrated that BN-52021 can activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival. For instance, the neuroprotective effects of Ginkgolide B against ischemia-induced apoptosis have been shown to be mediated through the PI3K pathway. Furthermore, in myocardial I/R injury, BN-52021 was found to protect against endoplasmic reticulum stress-induced apoptosis by activating the PI3K/Akt/mTOR signaling pathway.

Caption: BN-52021 activates the PI3K/Akt pathway, promoting cell survival.

AMPK/PINK1 Signaling Pathway

In the context of ischemic stroke, Ginkgolide B has been shown to exert neuroprotective effects by targeting the AMP-activated protein kinase (AMPK)/PTEN-induced putative kinase 1 (PINK1) signaling pathway. This pathway is critical for maintaining mitochondrial function and regulating neuronal apoptosis. Treatment with Ginkgolide B was found to increase PINK1 expression and AMPK activation, leading to a reduction in neuronal loss and apoptosis in a middle cerebral artery occlusion (MCAO) rat model.

Caption: BN-52021 activates AMPK/PINK1, reducing neuronal apoptosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, playing a critical role in cellular defense against oxidative stress, a major contributor to I/R injury. Ginkgolide B has been demonstrated to provide protection against cerebral ischemia injury by activating the Akt/Nrf2 pathway. This activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and SOD1, thereby mitigating oxidative damage.

Methodological & Application

Application Notes and Protocols for Ginkgolide B Administration in Mouse Models of Stroke

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ginkgolide B (GB), a potent antagonist of the platelet-activating factor (PAF) receptor, in preclinical mouse models of ischemic stroke. The protocols detailed below are compiled from multiple studies and are intended to serve as a guide for investigating the neuroprotective effects of GB.

Ginkgolide B, a terpene trilactone derived from the leaves of the Ginkgo biloba tree, has demonstrated significant neuroprotective properties in various experimental models of ischemic stroke.[1][2] Its therapeutic potential is attributed to its anti-inflammatory, anti-apoptotic, and antioxidant activities.[3][4] Notably, GB has been shown to modulate microglia polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, thereby reducing neuroinflammation and promoting tissue repair.[1][5][6]

Key Neuroprotective Mechanisms of Ginkgolide B in Ischemic Stroke:

-

Anti-inflammation: Ginkgolide B inhibits inflammatory pathways such as the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade, reducing the production of pro-inflammatory cytokines.[5][7] It also modulates microglia/macrophage polarization towards the protective M2 phenotype.[1][5][6]

-

Anti-apoptosis: GB upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting caspase-3 activity and reducing neuronal cell death.[8][9][10]

-

Mitochondrial Protection: Studies have shown that GB can activate the AMPK/PINK1 signaling pathway, which plays a crucial role in maintaining mitochondrial quality control and reducing neuronal apoptosis.[3][4]

-

Promotion of Angiogenesis: Ginkgolide B has been found to promote angiogenesis in the ischemic penumbra, potentially through the CCT/TRiC-SK1 axis by targeting and inhibiting Creatine (B1669601) Kinase B.[11]

-

Modulation of BDNF Expression: GB treatment has been associated with the upregulation of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the efficacy of Ginkgolide B in mouse models of stroke.

Table 1: Effect of Ginkgolide B on Infarct Volume and Neurological Deficits

| Mouse Strain | Stroke Model | Ginkgolide B Dosage | Administration Route & Timing | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |

| C57BL/6J | tMCAO | 3.5 mg/kg | i.p., 1h post-tMCAO for 3 days | Significant reduction | Significant improvement | [5] |

| C57BL/6J | tMCAO | 7.0 mg/kg | i.p., 1h post-tMCAO for 3 days | Significant reduction | Significant improvement | [5] |

| Not Specified | tMCAO | 1, 2, 4 mg/kg | i.p., bid, 1h post-reperfusion | 21.2%, 34.5%, 52.6% respectively | Significant improvement at 4 mg/kg | [10] |

| Rat | MCAO | 10 mg/kg | i.v. | Significant alleviation | Significant improvement | [8][9] |

tMCAO: transient Middle Cerebral Artery Occlusion; i.p.: intraperitoneal; i.v.: intravenous; bid: twice a day.

Table 2: Effect of Ginkgolide B on Brain Edema

| Mouse Strain | Stroke Model | Ginkgolide B Dosage | Administration Route & Timing | Reduction in Brain Water Content | Reference |

| C57BL/6J | tMCAO | ≥3.5 mg/kg | i.p., 1h post-tMCAO for 3 days | Significant reduction | [5] |

| Not Specified | tMCAO | 4 mg/kg | i.p., bid, 1h post-reperfusion | Significant reduction | [10] |

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model

This protocol describes the induction of focal cerebral ischemia followed by reperfusion, a common model to mimic human ischemic stroke.

Materials:

-

Adult male C57BL/6J mice (2-3 months old, 25g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Fine surgical instruments

-

6-0 nylon monofilament with a rounded tip

Procedure:

-

Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.

-

Place the mouse in a supine position on a heating pad to maintain its core body temperature at 37°C.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the mouse to recover. Sham-operated animals undergo the same procedure without filament insertion.

Ginkgolide B Administration

Materials:

-

Ginkgolide B

-

Vehicle (e.g., saline)

-

Syringes and needles for injection

Procedure:

-

Prepare a stock solution of Ginkgolide B in the appropriate vehicle.

-

Administer Ginkgolide B at the desired dose (e.g., 3.5-7.0 mg/kg) via intraperitoneal (i.p.) or intravenous (i.v.) injection.[5]

-

The timing of administration is critical. For neuroprotective effects, GB is typically administered shortly after the onset of reperfusion (e.g., 1 hour post-tMCAO).[5][10]

-

Continue treatment as required by the experimental design (e.g., daily for 3-7 days).[5]

Assessment of Neurological Deficits

Neurological function can be assessed using a scoring system or behavioral tests.

Example Neurological Scoring: A common 5-point scale can be used:

-

0: No observable deficit

-

1: Forelimb flexion

-

2: Circling

-

3: Leaning to one side

-

4: No spontaneous motor activity

Rotarod Test: To assess motor coordination and balance, mice are placed on a rotating rod with increasing speed. The latency to fall is recorded.

Measurement of Infarct Volume and Brain Edema

Infarct Volume:

-

At the end of the experiment, euthanize the mice and perfuse with saline.

-

Remove the brains and section them into 2 mm coronal slices.

-

Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

-

Healthy tissue will stain red, while the infarcted area will remain white.

-

Capture images of the sections and quantify the infarct volume using image analysis software.

Brain Edema:

-

Measure the wet weight of the ischemic hemisphere.

-

Dry the tissue in an oven at 100°C for 24 hours and measure the dry weight.

-

Calculate the water content using the formula: (wet weight - dry weight) / wet weight × 100%.

Immunohistochemistry for Microglia Polarization

Procedure:

-

Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brains in 4% PFA and then transfer to a sucrose (B13894) solution for cryoprotection.

-

Section the brains using a cryostat.

-

Perform double-staining immunofluorescence for Iba1 (a general marker for microglia/macrophages) and markers for M1 (e.g., CD16/32) or M2 (e.g., CD206) phenotypes.[5][6]

-

Visualize the staining using a fluorescence microscope and quantify the co-localization to determine the ratio of M1 and M2 microglia.[5]

Visualizations

References

- 1. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 [frontiersin.org]

- 4. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginkgolide B Protects Against Ischemic Stroke Via Modulating Microglia Polarization in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of Ginkgolide B Against Ischemic Stroke: A Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]

- 10. Ginkgolide B Modulates BDNF Expression in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ginkgolide B targets and inhibits creatine kinase B to regulate the CCT/TRiC-SK1 axis and exerts pro-angiogenic activity in middle cerebral artery occlusion mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Dissolving BN-52021 for Experimental Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and experimental use of BN-52021 (also known as Ginkgolide B), a potent platelet-activating factor (PAF) receptor antagonist. The following information is intended to guide researchers in preparing BN-52021 solutions for both in vitro and in vivo studies, ensuring optimal solubility and stability for reliable experimental outcomes.

Physicochemical Properties and Solubility

BN-52021 is a terpene lactone derived from the Ginkgo biloba tree. Its inherent chemical structure dictates its solubility characteristics. It is practically insoluble in water and ethanol (B145695) but exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO).[1] For consistent results, it is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of BN-52021.[1][2]

Data Presentation: Solubility and Storage

The following tables summarize the key quantitative data for dissolving and storing BN-52021.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 85 mg/mL[1] to ≥ 100 mg/mL[2] | ~200 mM[1] to ~236 mM[2] | Use fresh, non-hygroscopic DMSO for best results.[1][2] |

| Water | Insoluble[1] | - | - |

| Ethanol | Insoluble[1] | - | - |

| Storage Condition | Form | Duration | Recommendation |

| -20°C | Powder | 3 years[1][2] | Store in a tightly sealed container. |

| 4°C | Powder | 2 years[2] | For shorter-term storage. |

| -80°C | In Solvent (Stock Solution) | 1-2 years[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |

| -20°C | In Solvent (Stock Solution) | 1 month to 1 year[1][2] | Suitable for working aliquots. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 100 mM DMSO stock solution.

Materials:

-

BN-52021 powder (Molecular Weight: 424.40 g/mol )[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Aseptically weigh the desired amount of BN-52021 powder. For 1 mL of a 100 mM stock solution, weigh 42.44 mg.

-

Transfer the powder to a sterile vial.

-

Add the calculated volume of anhydrous DMSO. For a 100 mM solution, add 1 mL of DMSO to 42.44 mg of BN-52021.

-

Vortex or sonicate gently until the powder is completely dissolved, resulting in a clear solution. If precipitation occurs, gentle heating can aid dissolution.[2]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[2]

Protocol 2: Preparation of a Formulation for In Vivo Administration

For animal studies, BN-52021 needs to be prepared in a vehicle suitable for injection. The following are examples of formulations that have been used.

Formulation A: DMSO/PEG300/Tween-80/Saline [2]

Materials:

-

BN-52021 DMSO stock solution (e.g., 25 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Procedure (for a final concentration of ≥ 2.5 mg/mL): [2]

-

Prepare a stock solution of BN-52021 in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

-

10% DMSO (e.g., 100 µL of the 25 mg/mL stock for a 1 mL final volume)

-

40% PEG300 (e.g., 400 µL)

-

5% Tween-80 (e.g., 50 µL)

-

45% Saline (e.g., 450 µL)

-

-

Vortex thoroughly to obtain a clear, homogenous solution. This formulation should be prepared fresh before each use.

Formulation B: DMSO/Corn Oil [2]

Materials:

-

BN-52021 DMSO stock solution (e.g., 50 mg/mL)[1]

-

Sterile Corn Oil

Procedure (for a final concentration of ≥ 2.5 mg/mL): [2]

-

Prepare a stock solution of BN-52021 in DMSO (e.g., 50 mg/mL).

-

In a sterile tube, add 10% of the BN-52021 DMSO stock solution to 90% corn oil. For example, to prepare 1 mL, add 100 µL of the 50 mg/mL stock to 900 µL of corn oil.

-

Mix thoroughly until a clear solution is achieved. Use this solution immediately for optimal results.[1]

Mandatory Visualizations

Signaling Pathways of BN-52021

BN-52021 is primarily known as a PAF receptor antagonist, thereby inhibiting downstream signaling cascades. It has also been shown to modulate other pathways.

Caption: BN-52021 signaling pathway interactions.

Experimental Workflow: From Powder to Experiment

The following diagram illustrates the general workflow for preparing BN-52021 for experimental use.

Caption: General workflow for preparing BN-52021.

Concluding Remarks

The successful use of BN-52021 in experimental settings is highly dependent on proper dissolution and handling. Due to its poor aqueous solubility, DMSO is the solvent of choice for preparing stock solutions. For in vivo applications, appropriate formulation strategies are necessary to ensure bioavailability and prevent precipitation. By following these detailed protocols and understanding the compound's characteristics, researchers can confidently incorporate BN-52021 into their studies to investigate its therapeutic potential.

References

Application Notes and Protocols: Utilizing Ginkgolide B for the Inhibition of Neutrophil Degranulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neutrophils are a critical component of the innate immune system, acting as the first line of defense against pathogens. Upon activation, neutrophils release a variety of effector molecules stored in their granules through a process known as degranulation. While essential for host defense, excessive or inappropriate neutrophil degranulation contributes to tissue damage in a range of inflammatory diseases. The contents of these granules include enzymes like neutrophil elastase and myeloperoxidase (MPO), which can degrade extracellular matrix components and generate reactive oxygen species. Consequently, inhibiting neutrophil degranulation is a promising therapeutic strategy for inflammatory disorders.

Ginkgolide B, a terpene lactone isolated from the leaves of the Ginkgo biloba tree, has demonstrated anti-inflammatory properties. A key mechanism of its action is the antagonism of the platelet-activating factor (PAF) receptor, which is a potent activator of neutrophils.[1][2] By blocking PAF-mediated signaling, Ginkgolide B can attenuate various neutrophil functions, including degranulation.[2] These application notes provide a comprehensive overview of the signaling pathways involved, protocols for investigating the inhibitory effects of Ginkgolide B on neutrophil degranulation, and a summary of relevant quantitative data.

Signaling Pathways

Ginkgolide B primarily exerts its inhibitory effect on neutrophils by acting as a competitive antagonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor.[1] Activation of PAFR by PAF leads to a signaling cascade that results in neutrophil activation and degranulation. Ginkgolide B interferes with this process. Additionally, evidence suggests Ginkgolide B may influence other inflammatory signaling pathways, such as those mediated by Toll-like receptors (TLRs) and the transcription factor NF-κB.

Caption: Ginkgolide B inhibits PAF-induced neutrophil degranulation.

Experimental Workflow

The general workflow for assessing the inhibitory effect of Ginkgolide B on neutrophil degranulation involves the isolation of neutrophils from whole blood, pre-incubation with Ginkgolide B, stimulation with a pro-inflammatory agonist, and subsequent measurement of granule content release.

Caption: Workflow for neutrophil degranulation inhibition assay.

Data Presentation

Quantitative data on the direct inhibition of neutrophil degranulation by Ginkgolide B is limited in the current literature. However, data on the inhibition of related neutrophil activation processes are available.

Table 1: Inhibitory Concentrations of Ginkgolide B on Neutrophil Functions

| Parameter Measured | Stimulant | IC50 Value | Cell Type | Reference |

| Phospholipase D (PLD) Activity & Chemiluminescence | PAF | ~2 µM | Human PMNs | [3] |

| Superoxide Production & Elastase Release | PAF | Not specified | Human Neutrophils | [2] |

Table 2: Template for Reporting Ginkgolide B Inhibition of Neutrophil Degranulation

| Ginkgolide B Concentration (µM) | Stimulant | % Inhibition of Elastase Release (Mean ± SD) | % Inhibition of MPO Release (Mean ± SD) |

| 0 (Vehicle Control) | e.g., 100 nM PAF | 0 | 0 |

| 0.1 | e.g., 100 nM PAF | ||

| 1 | e.g., 100 nM PAF | ||

| 10 | e.g., 100 nM PAF | ||

| 50 | e.g., 100 nM PAF | ||

| IC50 (µM) |

Experimental Protocols

The following are detailed protocols for the isolation of human neutrophils and the subsequent measurement of degranulation via elastase and myeloperoxidase activity assays.

Protocol 1: Human Neutrophil Isolation

This protocol is adapted from standard density gradient separation methods.

Materials:

-

Anticoagulant (e.g., EDTA) treated whole human blood

-

Density gradient medium for neutrophil isolation (e.g., Polymorphprep™, Histopaque®)

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate (B84403) Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Trypan Blue solution

-

Conical centrifuge tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Procedure:

-

Bring all reagents to room temperature.

-

Carefully layer 5 mL of anticoagulated whole blood over 5 mL of the neutrophil isolation medium in a 15 mL conical tube. Avoid mixing the layers.

-

Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil layer, which is typically found below the mononuclear cell layer and above the erythrocyte pellet.

-

Transfer the collected neutrophils to a new 50 mL conical tube and dilute with an equal volume of HBSS without Ca²⁺/Mg²⁺.

-

Centrifuge at 350 x g for 10 minutes. A pellet containing neutrophils and contaminating red blood cells will form.

-

To remove residual RBCs, resuspend the pellet in 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

-

Stop the lysis by adding 10 mL of HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.

-

Discard the supernatant and wash the neutrophil pellet with HBSS containing 1% FBS.

-

Resuspend the final neutrophil pellet in an appropriate assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

-

Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of the neutrophil preparation should be >95%. Use the isolated cells within 2-4 hours for functional assays.

Protocol 2: Neutrophil Elastase Activity Assay

This protocol measures the release of elastase from stimulated neutrophils using a specific fluorogenic substrate.

Materials:

-

Isolated human neutrophils (from Protocol 1)

-

Assay Buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

-

Ginkgolide B stock solution (dissolved in DMSO, then diluted in Assay Buffer)

-

Neutrophil agonist/stimulant (e.g., PAF, fMLP, or PMA)

-

Neutrophil elastase specific fluorogenic substrate (e.g., (Z-Ala-Ala-Ala-Ala)₂Rh110)

-

Black, flat-bottom 96-well plate

-

Fluorometric microplate reader (Excitation/Emission ~485/525 nm)

-

Purified neutrophil elastase standard

Procedure:

-

Prepare a standard curve using purified neutrophil elastase in Assay Buffer.

-

Seed the 96-well plate with isolated neutrophils at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of Assay Buffer.

-

Add various concentrations of Ginkgolide B (or vehicle control) to the wells. It is recommended to perform a serial dilution. The final DMSO concentration should be kept constant and low (e.g., <0.1%).

-

Incubate the plate for 15-30 minutes at 37°C to allow for Ginkgolide B to take effect.

-

Add the neutrophil agonist (e.g., PAF) to stimulate degranulation. Include an unstimulated control.

-

Incubate for an additional 30-60 minutes at 37°C.

-

Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new black 96-well plate.

-

Prepare the substrate solution according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

Measure the fluorescence using a microplate reader.

-

Calculate the concentration of released elastase in each sample by interpolating from the standard curve. Determine the percent inhibition for each Ginkgolide B concentration relative to the stimulated vehicle control.

Protocol 3: Myeloperoxidase (MPO) Activity Assay

This protocol measures the release of MPO from stimulated neutrophils using a colorimetric assay.

Materials:

-

Isolated human neutrophils (from Protocol 1)

-

Assay Buffer (e.g., HBSS with Ca²⁺/Mg²⁺)

-

Ginkgolide B stock solution

-

Neutrophil agonist/stimulant

-

MPO Assay Reagent: o-dianisidine dihydrochloride (B599025) and hydrogen peroxide (H₂O₂) in a phosphate buffer.

-

Clear, flat-bottom 96-well plate

-

Spectrophotometric microplate reader (absorbance at 450-460 nm)

Procedure:

-

Perform the cell seeding, pre-incubation with Ginkgolide B, and stimulation steps as described in Protocol 2 (steps 2-7).

-

Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.

-

Prepare the MPO assay reagent immediately before use. This typically involves mixing o-dianisidine dihydrochloride and H₂O₂ in a phosphate buffer.

-

Add 150 µL of the MPO assay reagent to each well containing the supernatant.

-

Measure the change in absorbance at 450-460 nm over time (kinetic assay) or after a fixed incubation period (e.g., 10-30 minutes) at room temperature.

-

The rate of change in absorbance is proportional to the MPO activity.

-

Calculate the percent inhibition for each Ginkgolide B concentration relative to the stimulated vehicle control.

Conclusion

Ginkgolide B presents a viable tool for the in vitro study of neutrophil degranulation inhibition. The protocols outlined provide a framework for researchers to quantify the efficacy of Ginkgolide B and similar compounds in modulating neutrophil activity. While the primary mechanism appears to be the antagonism of the PAF receptor, further investigation into its effects on other signaling pathways is warranted. The provided data templates should aid in the standardized reporting of new findings in this area.

References

- 1. Ginkgolide B stimulates signaling events in neutrophils and primes defense activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitization of human neutrophil defense activities through activation of platelet-activating factor receptors by ginkgolide B, a bioactive component of the Ginkgo biloba extract EGB 761 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Neuroprotective Effects of BN-52021

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the neuroprotective properties of BN-52021 (Ginkgolide B), a potent antagonist of the Platelet-Activating Factor (PAF) receptor. The protocols detailed herein cover both in vitro and in vivo models designed to elucidate the compound's mechanisms of action and quantify its efficacy in preventing neuronal damage. Methodologies for assessing cytotoxicity, apoptosis, oxidative stress, and neurological function are presented, along with representative data and visual workflows to guide experimental design and execution.

Introduction to BN-52021

BN-52021 is a terpenoid isolated from the Ginkgo biloba tree, recognized primarily as a selective and potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful lipid mediator implicated in a variety of pathological processes within the central nervous system (CNS), including neuroinflammation, ischemia-induced injury, and excitotoxicity.[3][4][5] By blocking the PAF receptor, BN-52021 interrupts downstream signaling cascades that lead to neuronal cell death, making it a promising candidate for therapeutic intervention in conditions like stroke and secondary brain injury.[3][6][7] Its neuroprotective effects have been attributed to the attenuation of neuroinflammation, reduction of glutamate (B1630785) exocytosis, and inhibition of apoptotic pathways.[3][4]

Mechanism of Action: PAF Receptor Antagonism

The primary neuroprotective mechanism of BN-52021 is its ability to competitively inhibit the binding of PAF to its receptor (PAFR) on the surface of neurons and glial cells.[1] This action blocks a cascade of downstream events. In pathological conditions such as cerebral ischemia, PAF levels increase, activating PAFR and subsequently protein kinase C (PKC).[4] This activation enhances the release of excitatory neurotransmitters like glutamate, contributing to excitotoxicity.[4] Furthermore, PAFR activation is linked to neuroinflammatory responses and the induction of apoptosis.[3][5] BN-52021 effectively blocks these PAF-induced cytotoxic effects.[3] Some studies also indicate that BN-52021 can act as a non-competitive antagonist of glycine-gated chloride channels, which may contribute to its neuroprotective profile.[8]

References

- 1. Therapy for acute pancreatitis with platelet-activating factor receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Neuroinflammatory Response Induced by PAF Can Be Attenuated by BN52021 Administration [scirp.org]

- 4. PAF antagonist, BN52021, inhibits [3H]D-aspartate release after ischaemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PAF Receptor Inhibition Attenuates Neuronal Pyroptosis in Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a platelet activating factor antagonist (BN 52021) on free fatty acids, diacylglycerols, polyphosphoinositides and blood flow in the gerbil brain: inhibition of ischemia-reperfusion induced cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exposure-Response Analysis and Mechanism of Ginkgolide B's Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BN52021, a platelet activating factor antagonist, is a selective blocker of glycine-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Effect of BN-52021 on Superoxide Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

BN-52021, also known as Ginkgolide B, is a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAFR).[1][2] Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a wide range of inflammatory and pathological processes.[1][3] One of the key cellular responses initiated by PAF is the production of reactive oxygen species (ROS), particularly the superoxide (B77818) anion (O₂⁻), through the activation of NADPH oxidase.[3][4] This overproduction of superoxide is implicated in tissue damage associated with conditions like ischemia-reperfusion injury, sepsis, and other inflammatory disorders.[3][5][6]

BN-52021 exerts its effects by competitively binding to the PAFR, thereby blocking the downstream signaling cascade initiated by PAF.[7] This inhibitory action prevents the activation of cellular processes that lead to superoxide generation.[7][8] These application notes provide a detailed overview of the mechanism of BN-52021 and protocols for measuring its inhibitory effect on superoxide production.

Mechanism of Action: BN-52021 in the Context of Superoxide Production

Platelet-Activating Factor (PAF) binding to its G-protein coupled receptor (PAFR) on the surface of inflammatory cells, such as neutrophils and macrophages, triggers a signaling cascade.[1] This cascade involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. The culmination of this signaling is the assembly and activation of the multi-subunit enzyme NADPH oxidase at the cell membrane. Activated NADPH oxidase transfers an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻).

BN-52021, as a PAFR antagonist, physically blocks PAF from binding to its receptor. This primary action aborts the entire downstream signaling pathway, preventing the activation of NADPH oxidase and consequently inhibiting the production of superoxide.[7] Some studies also suggest that ginkgolides, including BN-52021, may possess direct superoxide scavenging properties, contributing to their overall antioxidant effects.[9]

Quantitative Data Summary

The inhibitory effects of BN-52021 on PAF-induced superoxide production and related cellular responses have been quantified in various studies. The following tables summarize key findings.

Table 1: Inhibitory Potency of BN-52021 on Human Neutrophils

| Parameter | Cell Type | Stimulant | BN-52021 Value | Reference |

| Superoxide Production (Kd) | Human Polymorphonuclear Granulocytes (PMNL) | PAF | 0.4 +/- 0.1 x 10⁻⁶ M | [7] |

| Degranulation (Kd) | Human Polymorphonuclear Granulocytes (PMNL) | PAF | 0.6 +/- 0.1 x 10⁻⁶ M | [7] |

| [³H]-PAF Binding (Ki) | Human Neutrophils | - | 1.3 +/- 0.5 x 10⁻⁶ M | [7] |

Table 2: Effective Concentrations of BN-52021 in Various Experimental Models

| Effect | Model System | BN-52021 Concentration / Dose | Reference |

| Inhibition of Superoxide Production | PAF-stimulated Alveolar Macrophages | 300 µM | [10] |

| Reduction of Ischemia-Reperfusion Injury | Rat Small Intestine | 20 mg/kg (p.o.) | [3] |

| Protection against Glutamate-induced Damage | Rat Hippocampal Neurons | 1 µM | [10] |

| Inhibition of MDCK Cyst Formation | MDCK Cells | 2 µM | [10] |

Experimental Protocols

Measuring the effect of BN-52021 on superoxide production typically involves stimulating a relevant cell type (e.g., neutrophils, macrophages) with PAF in the presence and absence of the inhibitor. The amount of superoxide generated is then quantified using a specific detection method.

Protocol 1: Measuring Superoxide Production using Lucigenin-Enhanced Chemiluminescence

This protocol is a sensitive method for real-time detection of superoxide production from stimulated cells.

Materials:

-

Isolated neutrophils or other target cells

-

BN-52021 (Ginkgolide B)

-

Platelet-Activating Factor (PAF)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

96-well white, flat-bottom microplates

-

Luminometer capable of kinetic readings

Procedure:

-

Cell Preparation: Isolate primary neutrophils from fresh blood or culture a relevant cell line (e.g., HL-60 differentiated neutrophils). Resuspend cells in HBSS at a final concentration of 1 x 10⁶ cells/mL.

-

Reagent Preparation:

-

Prepare a stock solution of BN-52021 in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-

Prepare a stock solution of PAF in HBSS containing 0.1% BSA.

-

Prepare a 5 mM stock solution of lucigenin in HBSS.

-

-

Assay Setup:

-

To each well of a 96-well white plate, add 50 µL of the cell suspension.

-

Add 50 µL of BN-52021 at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle control (HBSS with solvent) to the appropriate wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Add 50 µL of lucigenin solution to each well for a final concentration of ~50 µM (concentration may need optimization).

-

-

Measurement:

-

Place the plate in a pre-warmed (37°C) luminometer.

-

Program the luminometer to inject 50 µL of PAF solution (final concentration typically 100 nM - 1 µM) into each well.

-

Immediately begin kinetic measurement of chemiluminescence for 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the peak chemiluminescence or the area under the curve (AUC) for each condition.

-

Normalize the data to the vehicle control group (PAF stimulation without BN-52021).

-

Plot the percent inhibition of superoxide production against the concentration of BN-52021 to determine the IC₅₀ value.

-

Protocol 2: Superoxide Dismutase (SOD)-Inhibitable Cytochrome c Reduction Assay

This classic spectrophotometric assay measures superoxide by its ability to reduce cytochrome c. The specificity is confirmed by the inhibition of this reduction by the enzyme Superoxide Dismutase (SOD).

Materials:

-

Isolated neutrophils or other target cells

-

BN-52021 (Ginkgolide B)

-

Platelet-Activating Factor (PAF)

-

Cytochrome c (from horse heart)

-

Superoxide Dismutase (SOD) (from bovine erythrocytes)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

96-well clear, flat-bottom microplates

-

Spectrophotometer (plate reader) capable of reading absorbance at 550 nm

Procedure:

-

Cell Preparation: Prepare cells as described in Protocol 1, resuspending them in HBSS at 2 x 10⁶ cells/mL.

-

Reagent Preparation:

-

Prepare BN-52021 and PAF stock solutions as described previously.

-

Prepare a 2 mg/mL solution of Cytochrome c in HBSS.

-

Prepare a 3000 U/mL solution of SOD in HBSS.

-

-

Assay Setup:

-

Set up duplicate sets of wells for each condition on a 96-well plate: one set with SOD and one without.

-

To each well, add the following in order:

-

50 µL of HBSS

-

25 µL of Cytochrome c solution

-

25 µL of HBSS or 25 µL of SOD solution (for control wells)

-

25 µL of BN-52021 at various concentrations or vehicle control

-

50 µL of cell suspension

-

-

Incubate the plate at 37°C for 10 minutes.

-

-

Measurement:

-

Initiate the reaction by adding 25 µL of PAF solution (final concentration 100 nM - 1 µM) or HBSS (for unstimulated control) to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 550 nm over 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction for each well (ΔA₅₅₀/min).

-

For each condition, calculate the SOD-inhibitable rate by subtracting the rate in the presence of SOD from the rate in its absence. This value is specific to superoxide production.

-

Calculate the amount of superoxide produced using the extinction coefficient for reduced cytochrome c (ε₅₅₀ = 21.1 mM⁻¹cm⁻¹).

-

Plot the percent inhibition of SOD-inhibitable cytochrome c reduction against the concentration of BN-52021 to determine the IC₅₀.

-

Conclusion

BN-52021 is a valuable pharmacological tool for investigating the roles of PAF and PAF-mediated superoxide production in various physiological and pathological contexts. The protocols outlined above provide robust and reliable methods for quantifying the inhibitory effect of BN-52021 on superoxide generation. Proper experimental design, including appropriate controls, is crucial for obtaining accurate and reproducible data. These assays can be adapted for use in high-throughput screening to identify novel PAFR antagonists or for detailed mechanistic studies in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Superoxide dismutase (SOD) and the PAF-antagonist (BN 52021) reduce small intestinal damage induced by ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NADPH oxidase 2 inhibitor GSK2795039 exerts antiplatelet and antithrombotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet-activating factor receptor antagonist BN 52021 in the treatment of severe sepsis: a randomized, double-blind, placebo-controlled, multicenter clinical trial. BN 52021 Sepsis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pathophysiology of superoxide: roles in inflammation and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidative activity of ginkgolides against superoxide in an aprotic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Application of BN-52021 in Acute Renal Failure Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute renal failure (ARF), now more commonly referred to as acute kidney injury (AKI), is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. Platelet-activating factor (PAF) has been identified as a significant mediator in the pathophysiology of AKI, contributing to inflammation, decreased renal blood flow, and glomerular injury. BN-52021 (Ginkgolide B) is a potent and specific antagonist of the PAF receptor, and has been investigated for its therapeutic potential in various experimental models of AKI. These application notes provide a comprehensive overview of the use of BN-52021 in two key preclinical models of acute renal failure: Platelet-Activating Factor (PAF)-induced AKI and Glycerol-induced AKI. Detailed protocols for these models and the evaluation of BN-52021's efficacy are provided to guide researchers in their studies.

Mechanism of Action of BN-52021 in Acute Renal Failure

BN-52021 is a terpenoid isolated from the Ginkgo biloba tree that acts as a competitive antagonist of the platelet-activating factor (PAF) receptor.[1] In the context of acute renal failure, PAF contributes to renal injury through various mechanisms, including vasoconstriction, increased vascular permeability, platelet and neutrophil activation, and the release of other inflammatory mediators.[2][3] By blocking the PAF receptor, BN-52021 is hypothesized to mitigate these detrimental effects, thereby preserving renal function and structure.

The binding of PAF to its G-protein coupled receptor (GPCR) on renal cells, such as mesangial and endothelial cells, activates intracellular signaling cascades. This primarily involves the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events lead to a cellular response that includes inflammation, vasoconstriction, and thrombosis, all of which contribute to the pathogenesis of AKI.[2][4] BN-52021 competitively inhibits the binding of PAF to its receptor, thus preventing the initiation of this signaling cascade.

I. Platelet-Activating Factor (PAF)-Induced Acute Renal Failure Model

This model directly investigates the role of PAF in inducing acute renal failure and the protective effects of PAF receptor antagonists like BN-52021.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effect of BN-52021 on PAF-induced acute renal failure in Wistar rats.[5]

| Parameter | Control Group | PAF (2 µg/kg) Group | BN-52021 (25 mg/kg) + PAF (2 µg/kg) Group | PAF (4 µg/kg) Group | BN-52021 (25 mg/kg) + PAF (4 µg/kg) Group |

| Glomerular Filtration Rate (GFR) (ml/min) | 1.05 ± 0.07 | 0.65 ± 0.06 | 0.98 ± 0.08 | 0.45 ± 0.05 | 0.55 ± 0.07 |

| Urinary Flow Rate (UFR) at 24h (ml/24h) | 10.2 ± 0.8 | 6.5 ± 0.7 | 9.8 ± 0.9 | 5.2 ± 0.6* | 9.5 ± 1.0 |

*p < 0.05 compared to the control group. Data are presented as mean ± SEM.

Experimental Protocol: PAF-Induced Acute Renal Failure in Rats

1. Animal Model:

-

Species: Male Wistar rats

-

Weight: 200-250 g

-

Housing: Individual metabolic cages for 24 hours prior to the experiment to allow for acclimatization and baseline urine collection.[5]

2. Materials:

-

Platelet-Activating Factor (PAF) (C16-PAF)

-

BN-52021

-

Vehicle for BN-52021 (e.g., 0.5% carboxymethyl cellulose)

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

-

Metabolic cages for urine collection

3. Experimental Groups:

-

Group 1: Control: Vehicle administration followed by saline injection.

-

Group 2: PAF (2 µg/kg): Vehicle administration followed by intravenous (i.v.) injection of PAF.[5]

-

Group 3: BN-52021 + PAF (2 µg/kg): Oral administration of BN-52021 (25 mg/kg) one hour prior to i.v. injection of PAF.[5]

-

Group 4: PAF (4 µg/kg): Vehicle administration followed by i.v. injection of PAF.[5]

-

Group 5: BN-52021 + PAF (4 µg/kg): Oral administration of BN-52021 (25 mg/kg) one hour prior to i.v. injection of PAF.[5]

4. Procedure:

-

BN-52021 Administration: Administer BN-52021 (25 mg/kg) or vehicle orally to the respective groups one hour before PAF injection.[5]

-

Anesthesia: Lightly anesthetize the rats.

-

PAF Administration: Inject PAF (2 or 4 µg/kg, dissolved in saline) or saline intravenously via the tail vein.[5]

-

Urine Collection: Place the rats back into their metabolic cages and collect urine over a 24-hour period for UFR measurement.

-

Blood and Tissue Collection: At 24 hours post-injection, anesthetize the rats and collect blood samples via cardiac puncture for serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) analysis. Perfuse the kidneys with cold saline and harvest them for histological examination (e.g., electron microscopy to observe platelet aggregation in glomeruli).[5]

5. Measurement of Renal Function:

-

Glomerular Filtration Rate (GFR): GFR can be estimated by measuring creatinine clearance.

-

Urinary Flow Rate (UFR): Measure the total volume of urine collected over 24 hours.[5]

-

Creatinine Clearance (CrCl):

-

Measure serum creatinine (SCr) and urine creatinine (UCr) concentrations using a suitable assay kit.

-

Calculate CrCl using the formula: CrCl (ml/min) = (UCr × Urine Flow Rate) / SCr.

-

Visualizations

Caption: PAF Signaling Pathway and BN-52021 Inhibition.

Caption: Workflow for PAF-induced AKI model.

II. Glycerol-Induced Acute Renal Failure Model

This model simulates rhabdomyolysis-induced AKI, where myoglobin (B1173299) released from damaged muscle tissue causes renal injury.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effect of BN-52021 on glycerol-induced acute renal failure in Wistar rats.[6][7]

| Parameter | Control Group | Glycerol (B35011) Group | Glycerol + BN-52021 (1 mg/kg) Group |

| Creatinine Clearance (µL/min/100g) | 431.8 ± 108.2 | 96.7 ± 43.8* | 188.9 ± 69.8** |

*p < 0.001 compared to the control group. **p < 0.05 compared to the glycerol group. Data are presented as mean ± SEM.

Experimental Protocol: Glycerol-Induced Acute Renal Failure in Rats

1. Animal Model:

-

Species: Male Wistar rats

-

Weight: 200-250 g

-